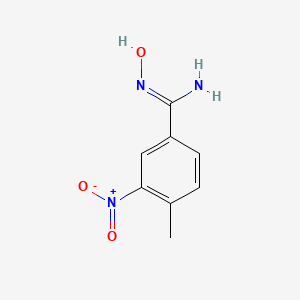

N-(3-ethynylphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

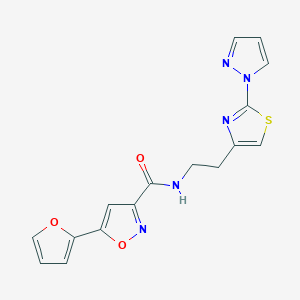

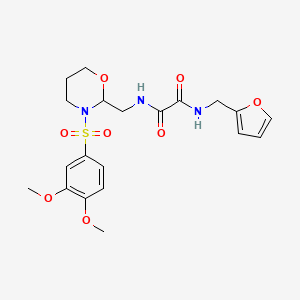

N-(3-ethynylphenyl)prop-2-enamide is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.20 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-(3-ethynylphenyl)prop-2-enamide consists of an amide group (CONH2) attached to a prop-2-enamide chain, which is further connected to an ethynylphenyl group .Physical And Chemical Properties Analysis

N-(3-ethynylphenyl)prop-2-enamide is a compound with a molecular weight of 171.20 . The boiling point and storage conditions of this compound are not specified in the available resources .Applications De Recherche Scientifique

Peptidomimetics

N-(3-ethynylphenyl)prop-2-enamide could be used in the field of peptidomimetics . Peptidomimetics are compounds that mimic the structure and function of peptides, and they have considerable biological importance. They also have putative proteolytic stability, which makes them more stable than native peptides .

Antifungal and Antimicrobial Activities

Tripeptoids, which can be synthesized from N-(3-ethynylphenyl)prop-2-enamide, have been reported to exhibit antifungal and antimicrobial activities . This makes them potentially useful in the development of new antimicrobial and antifungal agents .

Low Molecular Weight Gelators (LMWGs)

Tripeptoids synthesized from N-(3-ethynylphenyl)prop-2-enamide can also find application as low molecular weight gelators (LMWGs) . LMWGs are compounds that can form physical gels by non-covalent interactions such as hydrogen bonding, van der Waals interactions, and stacking .

Synthesis of Enamides

N-(3-ethynylphenyl)prop-2-enamide can be used in the synthesis of enamides . Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . The Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides .

Additives in Water-Based Drilling Fluids

Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), a compound that can be synthesized from N-(3-ethynylphenyl)prop-2-enamide, has been evaluated as an additive in water-based drilling fluids .

Synthesis of β-Halogenated Enamides

The Fe-assisted regioselective oxidative desaturation of amides, which involves N-(3-ethynylphenyl)prop-2-enamide, can also be used to synthesize β-halogenated enamides . These compounds have potential applications in various areas of organic synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-ethynylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQACWBINVANON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2869234.png)

![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2869238.png)